2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline
Beschreibung
Eigenschaften
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-5-4-12-23-21(16)27-15-17-10-13-25(14-11-17)22(26)20-9-8-18-6-2-3-7-19(18)24-20/h2-9,12,17H,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXRRNQFQFTRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Quinoline-Piperidine Derivatives
Key Research Findings
Carbohydrazide-linked derivatives (e.g., ) exhibit pronounced antifungal activity, suggesting that polar functional groups augment interactions with microbial enzymes.
Synthetic Flexibility: Piperidine rings functionalized with aromatic groups (e.g., pyridinyloxy in the target compound) are synthesized via nucleophilic substitutions or condensations, as seen in . Fluoroquinolone hybrids (e.g., ) demonstrate that fluorination at C6 and cyclopropyl groups at N1 enhance DNA gyrase inhibition, a feature absent in the target compound.
Contradictions and Limitations: Stability Concerns: Carbonyl-linked derivatives (e.g., ) may exhibit hydrolytic susceptibility compared to ether-linked analogs (e.g., 4-Methyl-2-(2-piperidin-1-ylethylsulfanyl)quinoline in ). Activity Trade-offs: While diphenylphosphanyl-quinoline derivatives () serve as ligands in catalysis, their bulkiness may reduce bioavailability for therapeutic use.
Biologische Aktivität
The compound 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline is a synthetic derivative belonging to the quinoline class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 339.4 g/mol
- CAS Number : 2380039-82-5
The compound features a quinoline moiety linked to a piperidine ring through a methylene bridge, with a methylpyridine substituent that enhances its lipophilicity and potentially its bioactivity.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit various enzymes, including cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH), which are crucial in inflammatory pathways and pain modulation .
- Anticancer Properties : Research indicates that quinoline derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, compounds similar in structure demonstrated significant inhibition of cell growth in breast cancer (MDA-MB-231) and other tumor cells, likely through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The methylpyridine component may confer neuroprotective properties by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of similar quinoline derivatives:
Case Studies
- Anticancer Evaluation : A study evaluated a series of piperidine-based quinoline derivatives for their anticancer activity. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance its efficacy .
- Inflammation Models : In models assessing inflammation, compounds similar to the target molecule demonstrated potent anti-inflammatory effects by inhibiting nitric oxide production in LPS-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuropharmacological Studies : Investigations into the neuropharmacological properties revealed that modifications in the pyridine ring could influence cognitive functions and memory enhancement in animal models, indicating promise for treating neurodegenerative conditions .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Acylation of piperidine intermediates : Piperidine derivatives (e.g., 4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine) are acylated with activated quinoline carbonyl derivatives. Acylation conditions may involve coupling agents like PyBOP or DCC in anhydrous DMF or dichloromethane (DCM) .
- Purification : Column chromatography (e.g., using C18 reverse-phase columns) or recrystallization is critical to achieve >95% purity. Yields vary (50–70%) depending on steric hindrance and reaction optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the integration of the quinoline, piperidine, and pyridinyloxy moieties. Key signals include aromatic protons (δ 7.0–9.0 ppm) and piperidine methylene groups (δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns. Poor ion intensity (<8%) is common for complex heterocycles .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of analogous quinoline-piperidine hybrids?
Methodological Answer: Regioselectivity in quinoline functionalization can be controlled via:
- Directed metalation : Use of directing groups (e.g., carbonyl or oxy-methyl groups) to position catalysts for selective C–H activation .
- Protecting group strategies : Temporary protection of reactive sites (e.g., piperidine nitrogen with Boc groups) prevents undesired side reactions during acylation .
Q. What strategies mitigate stability issues during storage or biological assays?
Methodological Answer:
- Storage conditions : Store lyophilized compounds at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which accelerate degradation .
- Degradation analysis : Monitor stability via HPLC or LC-MS under physiological conditions (pH 7.4, 37°C). Add antioxidants (e.g., BHT) to buffer solutions if radical-mediated decomposition is observed .
Q. How can contradictions in biological activity data be resolved for structurally similar compounds?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups on the pyridine ring) and correlate changes with activity trends .
- Orthogonal assays : Validate cytotoxicity or receptor-binding results using multiple assays (e.g., MTT for viability, SPR for binding kinetics) to rule out false positives from assay-specific artifacts .
Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates. IC values <1 μM suggest therapeutic relevance .
- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative activity screening. Include controls (e.g., cisplatin) to benchmark potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
